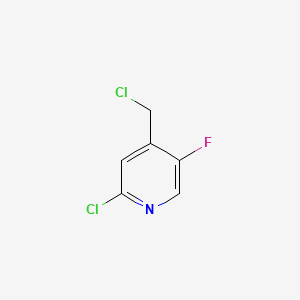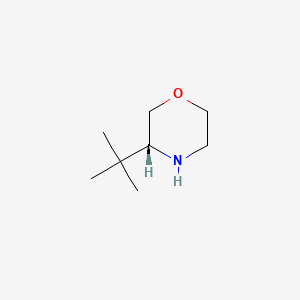
(R)-3-(terc-butil)morfolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(tert-butyl)morpholine is a chiral morpholine derivative characterized by the presence of a tert-butyl group at the third position of the morpholine ring
Aplicaciones Científicas De Investigación
®-3-(tert-butyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: ®-3-(tert-butyl)morpholine derivatives are explored for their potential as pharmaceutical agents, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(tert-butyl)morpholine typically involves the reaction of morpholine with tert-butyl halides under basic conditions. One common method is the alkylation of morpholine with tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ®-3-(tert-butyl)morpholine may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable synthesis. The use of flow microreactors allows for better heat and mass transfer, reducing the risk of side reactions and improving overall productivity .
Análisis De Reacciones Químicas
Types of Reactions
®-3-(tert-butyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of ®-3-(tert-butyl)morpholine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with halogens or sulfonates can introduce different substituents at the third position of the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), sulfonates (e.g., tosylates).
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of ®-3-(tert-butyl)morpholine involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. For example, in medicinal chemistry, ®-3-(tert-butyl)morpholine derivatives may act as inhibitors or modulators of neurotransmitter receptors, affecting signal transduction pathways in the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
®-3-(methyl)morpholine: Similar structure but with a methyl group instead of a tert-butyl group.
®-3-(ethyl)morpholine: Similar structure but with an ethyl group instead of a tert-butyl group.
®-3-(isopropyl)morpholine: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
®-3-(tert-butyl)morpholine is unique due to the steric hindrance and electronic effects imparted by the bulky tert-butyl group. This structural feature can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other morpholine derivatives .
Propiedades
IUPAC Name |
(3R)-3-tert-butylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBCOMFKPPSDAN-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693469 |
Source


|
| Record name | (3R)-3-tert-Butylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286768-66-8 |
Source


|
| Record name | (3R)-3-tert-Butylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B566916.png)
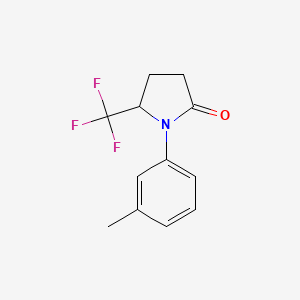
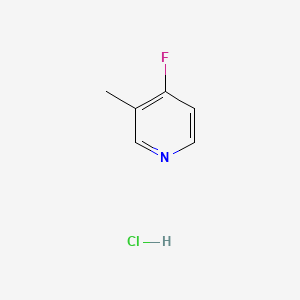
![Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B566919.png)
![2-(4-Methoxyphenyl)-5-methylbenzo[d]thiazole](/img/structure/B566921.png)
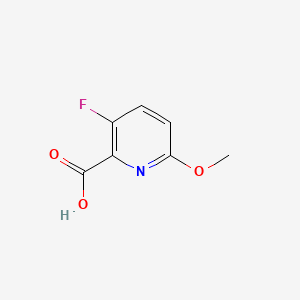
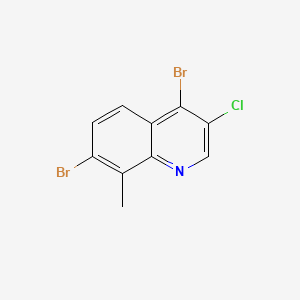
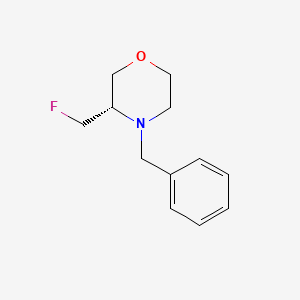
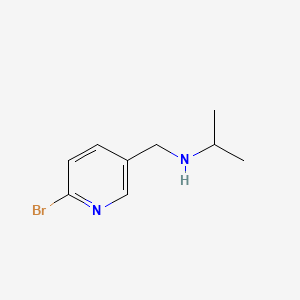
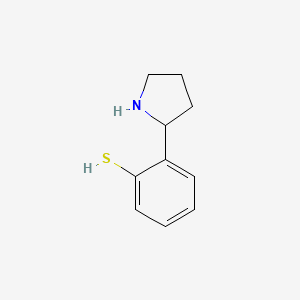
![N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide](/img/structure/B566932.png)
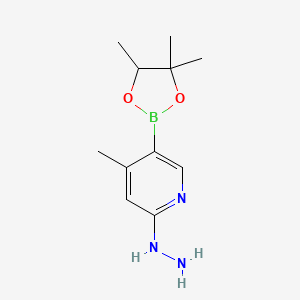
![1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B566936.png)
